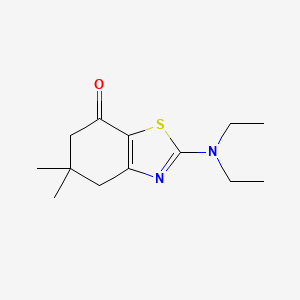

![molecular formula C17H15ClINO3 B5174311 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5174311.png)

3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. CI-994 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Aplicaciones Científicas De Investigación

3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and other diseases. In cancer, 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents. In neurodegenerative diseases, 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. Other potential therapeutic applications of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid include viral infections, cardiovascular diseases, and autoimmune diseases.

Mecanismo De Acción

The mechanism of action of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid involves the inhibition of HDACs, leading to the accumulation of acetylated histones and the activation of gene expression. This results in various cellular responses, including cell cycle arrest, apoptosis, and differentiation. HDAC inhibition also affects non-histone proteins, leading to changes in protein stability, localization, and function. The specific HDAC isoforms targeted by 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid and their downstream targets are still being investigated.

Biochemical and Physiological Effects

3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has been shown to have various biochemical and physiological effects in different cell types and animal models. These effects include the induction of cell cycle arrest, apoptosis, and differentiation; the inhibition of angiogenesis and metastasis; the modulation of immune responses; and the improvement of cognitive function and neuroinflammation. The specific effects of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid depend on the cell type, disease model, and dosage used.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has several advantages for lab experiments, including its small size, high purity, and well-established synthesis method. It is also commercially available and has been extensively studied in various cell types and animal models. However, 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid also has some limitations, including its low solubility in aqueous solutions, potential off-target effects, and variable potency depending on the HDAC isoforms targeted. These limitations should be taken into account when designing experiments with 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid.

Direcciones Futuras

There are several future directions for the research on 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid. These include:

1. Identification of the specific HDAC isoforms targeted by 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid and their downstream targets.

2. Development of more potent and selective HDAC inhibitors based on the structure of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid.

3. Investigation of the potential therapeutic applications of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid in combination with other chemotherapeutic agents or immunotherapies.

4. Evaluation of the pharmacokinetics and toxicity of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid in animal models and clinical trials.

5. Investigation of the role of HDACs in non-cancer diseases and the potential therapeutic applications of HDAC inhibitors in these diseases.

Conclusion

In conclusion, 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid is a small molecule inhibitor of HDACs with potential therapeutic applications in cancer, neurodegenerative diseases, and other diseases. Its synthesis method has been optimized and improved over the years, and its mechanism of action and biochemical and physiological effects have been extensively studied. 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has several advantages for lab experiments, but also has some limitations that should be taken into account. Future research on 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid should focus on identifying the specific HDAC isoforms targeted, developing more potent and selective HDAC inhibitors, and evaluating its pharmacokinetics and toxicity in animal models and clinical trials.

Métodos De Síntesis

The synthesis of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid involves the reaction of 4-chlorobenzylamine with 2-iodobenzoic acid, followed by the coupling of the resulting intermediate with 4-oxobutanoic acid. The final product is obtained after purification by column chromatography. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid.

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClINO3/c18-13-7-5-11(6-8-13)9-12(10-16(21)22)17(23)20-15-4-2-1-3-14(15)19/h1-8,12H,9-10H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYSGLLEFCOPHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(CC2=CC=C(C=C2)Cl)CC(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClINO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine](/img/structure/B5174231.png)

![2-bromo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5174239.png)

![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinecarboxylate](/img/structure/B5174242.png)

![isopropyl 2-(5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B5174249.png)

![2-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5174262.png)

![8-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5174269.png)

![1-[3-(2-fluorophenoxy)propyl]-1H-imidazole](/img/structure/B5174277.png)

![5-[(4-benzyl-1-piperidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5174306.png)

![2-benzyl-3-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5174314.png)

![2-(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5174338.png)